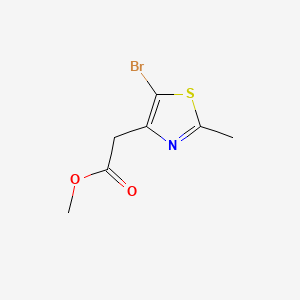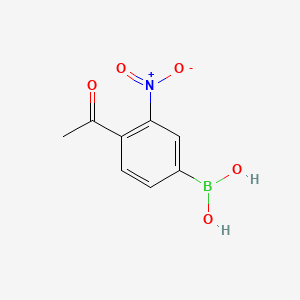
4-Acetyl-3-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-nitrophenylboronic acid is a compound with the CAS Number: 1256345-63-7 and a molecular weight of 208.97 . The IUPAC name for this compound is 4-acetyl-3-nitrophenylboronic acid .
Synthesis Analysis
Boronic acids, including 4-Acetyl-3-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped process, has been reported using a radical approach .Molecular Structure Analysis
The linear formula of 4-Acetyl-3-nitrophenylboronic acid is C8H8BNO5 . The InChI code for this compound is 1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 .Chemical Reactions Analysis
Boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are known to react with 1,2-diols through a reversible covalent condensation pathway . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Acetyl-3-nitrophenylboronic acid is 208.97 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Acetyl-3-nitrophenylboronic acid: is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is widely used for the synthesis of various biaryl compounds, which are essential structures in pharmaceuticals, agrochemicals, and organic materials .
Protodeboronation Studies
The compound serves as a substrate in protodeboronation studies. Protodeboronation is a process where the boron group is replaced with a hydrogen atom. This reaction is crucial for modifying molecular structures, particularly in the development of new pharmaceuticals and complex organic molecules .
Asymmetric Synthesis
In asymmetric synthesis, 4-Acetyl-3-nitrophenylboronic acid can be used to introduce chirality into a molecule. This is particularly important for creating enantiomerically pure substances, which are essential for drugs that require high specificity in their interaction with biological targets .
Functional Group Transformations
This boronic acid derivative is used in the transformation of functional groups. It can be converted into various functional groups, such as amines, alcohols, and halides, which are fundamental reactions in medicinal chemistry and material science .
Homologation Reactions
It is also involved in homologation reactions where the carbon chain of a molecule is extended by one carbon atom. This is a key step in the synthesis of larger organic compounds from smaller precursors .
Radical-Polar Crossover Reactions
4-Acetyl-3-nitrophenylboronic acid: can participate in radical-polar crossover reactions. These reactions are a blend of radical and polar mechanisms and are used to create complex molecules with high precision .
Hydroboration Reactions
The compound can be used in hydroboration reactions, which are essential for adding boron atoms to alkenes. This step is often used in the synthesis of organoboron compounds, which are then further transformed into various organic products .
Material Science Applications
Lastly, in material science, 4-Acetyl-3-nitrophenylboronic acid can be utilized to modify the surface properties of materials. This is particularly useful in the creation of functionalized surfaces for sensors and electronic devices .
Mechanism of Action
properties
IUPAC Name |
(4-acetyl-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGJTWRHMQQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681539 |
Source


|
| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-nitrophenylboronic acid | |
CAS RN |
1256345-63-7 |
Source


|
| Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
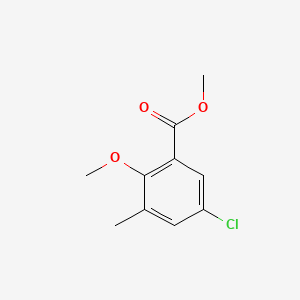
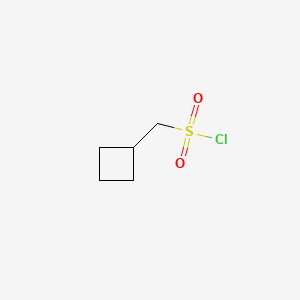

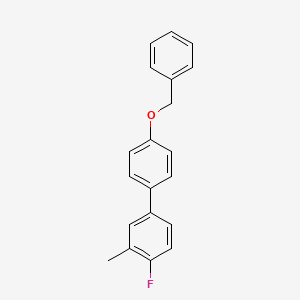


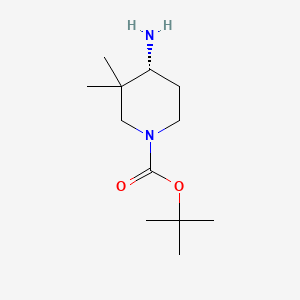


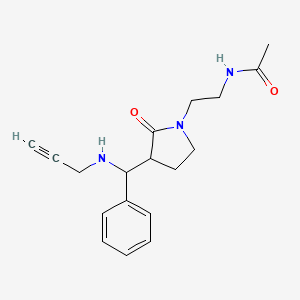
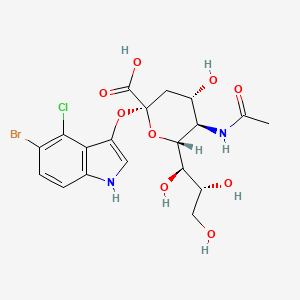
![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)
